REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:16]([O:9][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Br:1])[CH:3]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,6.7|
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Name
|
|
Quantity
|
2.54 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=C(C1)Cl)O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.52 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
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[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 2 h.
|
Duration
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2 h
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Type
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FILTRATION
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Details
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filtrated
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to dryness
|
Type
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CUSTOM
|
Details
|
The residue was chromatographed over a short column of silica
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Type
|
WASH
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Details
|
eluting with DCM/PA 1:4
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Type
|
CUSTOM
|
Details
|
the pink color of the product fractions (at the front) was removed with active carbon
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Type
|
FILTRATION
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Details
|
After filtration and evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)Cl)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.11 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |